2-Fluoro-6-hydroxy-4-methylphenylboronic acid pinacol ester

Description

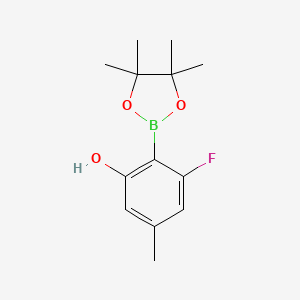

2-Fluoro-6-hydroxy-4-methylphenylboronic acid pinacol ester is a boronic acid derivative with a pinacol ester protecting group. Its structure features a phenyl ring substituted with fluorine (2-position), hydroxyl (6-position), and methyl (4-position) groups. This compound is a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

3-fluoro-5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO3/c1-8-6-9(15)11(10(16)7-8)14-17-12(2,3)13(4,5)18-14/h6-7,16H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXGJVSKOYPPIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-hydroxy-4-methylphenylboronic acid pinacol ester typically involves the following steps:

-

Borylation Reaction: : The starting material, 2-Fluoro-6-hydroxy-4-methylphenyl, undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (80-100°C).

-

Purification: : The crude product is purified using techniques such as column chromatography to isolate the desired pinacol ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-hydroxy-4-methylphenylboronic acid pinacol ester can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Pd(PPh3)4, Pd(OAc)2

Bases: K2CO3, NaOH, Cs2CO3

Solvents: Toluene, THF (Tetrahydrofuran), DMF (Dimethylformamide)

Major Products

Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

Carbonyl Compounds: Formed via oxidation of the hydroxyl group.

Scientific Research Applications

Organic Synthesis

Building Blocks in Synthesis

Boronic acids and their derivatives, such as 2-fluoro-6-hydroxy-4-methylphenylboronic acid pinacol ester, are widely recognized as versatile building blocks in organic synthesis. They participate in various reactions including Suzuki coupling, where they react with aryl halides to form biaryl compounds. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Catalytic Protodeboronation

Recent studies have highlighted the catalytic protodeboronation of pinacol boronic esters as a valuable transformation. This method allows for the functionalization of alkenes, enabling the introduction of methyl groups in an anti-Markovnikov manner. Such transformations have been applied to synthesize important compounds like delta-(R)-coniceine and indolizidine 209B, showcasing the compound's utility in total synthesis strategies .

Medicinal Chemistry

Pharmaceutical Applications

The incorporation of fluorine into organic molecules often enhances their biological activity. The 2-fluoro group in this compound can improve metabolic stability and bioavailability, making it a candidate for drug development. Research has shown that boronic acids can act as enzyme inhibitors, particularly in the context of protease inhibition, which is relevant for developing treatments for various diseases, including cancer and viral infections .

Case Studies

Several studies have utilized boronic esters in drug design:

- Antiviral Agents : Boronic acids have been explored as potential inhibitors of viral proteases, which are critical for viral replication.

- Cancer Therapeutics : The ability of boronic acids to interact with biological targets has led to their investigation as therapeutic agents in oncology .

Materials Science

Functionalized Materials

In materials science, boronic esters are employed to develop functionalized surfaces and smart materials. They can form dynamic covalent bonds that allow for the creation of responsive polymers that change properties under different stimuli (e.g., pH or temperature). This application is particularly relevant in developing sensors and drug delivery systems .

Nanotechnology Applications

Boronic esters like this compound are also being investigated for applications in nanotechnology. Their ability to form stable complexes with biomolecules makes them suitable for use in biosensors and nanocarriers for targeted drug delivery .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Building blocks for Suzuki coupling reactions | Versatile and efficient synthetic strategies |

| Medicinal Chemistry | Potential drug candidates for enzyme inhibition | Enhanced bioactivity due to fluorine substitution |

| Materials Science | Development of responsive polymers and smart materials | Dynamic properties suitable for sensors |

| Nanotechnology | Use in biosensors and targeted drug delivery systems | Improved stability and specificity |

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of new carbon-carbon bonds. The presence of the fluorine atom and hydroxyl group can influence the compound’s reactivity and selectivity in these reactions.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights structural variations and substituent effects among analogous compounds:

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Groups (EWGs): Fluorine and formyl groups (e.g., in 2,6-difluoro-4-formylphenylboronic acid pinacol ester) increase electrophilicity at the boron center, accelerating transmetalation in Suzuki-Miyaura reactions .

- Steric Effects: Bulky substituents like bromine (e.g., 2,4-dibromo-6-fluorophenylboronic acid pinacol ester) hinder coupling efficiency due to steric clashes with palladium catalysts .

- Hydroxyl Group Challenges: The -OH group in the target compound may require protection (e.g., silylation) during reactions to prevent side reactions, unlike analogs with non-reactive groups like -OEt .

Solubility and Stability

- Solubility Trends: Pinacol esters generally exhibit better solubility in organic solvents than their boronic acid counterparts. For example, phenylboronic acid pinacol ester shows high solubility in chloroform and ketones, while hydroxylated analogs (e.g., 2-fluoro-6-hydroxybenzeneboronic acid pinacol ester) have reduced solubility in hydrocarbons due to polarity .

- Stability: Compounds with electron-withdrawing substituents (e.g., -F, -CN) are more stable against protodeboronation than hydroxylated derivatives, which may degrade under acidic or aqueous conditions .

Biological Activity

2-Fluoro-6-hydroxy-4-methylphenylboronic acid pinacol ester (CAS No. 1807622-74-7) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which allow it to interact with various biological targets, making it a valuable candidate for drug development and biochemical research.

The chemical formula of this compound is C13H18BFO3, with a molecular weight of 238.07 g/mol. It features a boronic acid moiety that is known for its ability to form reversible covalent bonds with diols and other nucleophiles, which is a crucial property for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1807622-74-7 |

| Molecular Formula | C13H18BFO3 |

| Molecular Weight (g/mol) | 238.07 |

| Synonyms | 2-fluoro-6-hydroxyphenylboronic acid pinacol ester |

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors through the boron atom, which can form transient covalent bonds with hydroxyl groups in biomolecules. This interaction can lead to inhibition or modulation of enzymatic activity, particularly in pathways involving glycosylation and phosphorylation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been studied for its inhibitory effects on glycosidases and proteases, which are essential for various cellular processes.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by modulating signaling pathways involved in cell proliferation and apoptosis.

- Antimicrobial Activity : There are indications of potential antimicrobial effects, although further studies are needed to elucidate the specific mechanisms involved.

Case Studies

Recent investigations have highlighted the compound's role in various biological contexts:

- Study on Glycosidase Inhibition : A study demonstrated that this compound effectively inhibited specific glycosidases involved in cancer cell metabolism, leading to reduced cell viability in vitro .

- Anticancer Activity : Another research effort focused on the compound's ability to induce apoptosis in cancer cell lines through the activation of caspase pathways . The study reported IC50 values indicating significant cytotoxicity against several cancer types.

Table of Biological Activities

Q & A

Q. Key Considerations :

- Moisture-sensitive steps require inert atmospheres (N₂/Ar).

- Monitor reaction progress via TLC or ¹¹B NMR to confirm esterification .

What analytical techniques are critical for confirming the structure and purity of this compound?

Basic Research Question

- ¹H/¹³C NMR : Confirm substituent positions and ester formation (e.g., pinacol methyl groups at δ ~1.2 ppm).

- ¹¹B NMR : Verify boronic ester formation (sharp singlet at δ ~30 ppm for pinacol esters).

- UV-Vis Spectroscopy : Monitor reactivity in H₂O₂ detection assays (e.g., λ = 405 nm for nitrophenol byproduct formation) .

- HPLC/MS : Assess purity and detect hydrolyzed boronic acid impurities.

Q. Data Contradiction Analysis :

- Standard conditions may favor Z-selectivity, but borinic ester intermediates reverse this trend. Use ¹¹B NMR to track intermediate formation .

What methodologies enable the use of this compound in H₂O₂ detection assays?

Application-Focused Question

The boronic ester reacts with H₂O₂ to release a phenolic product (e.g., 4-nitrophenol), detectable via UV-Vis:

Kinetic Studies : Monitor absorbance at 405 nm (ε = 10,400 M⁻¹cm⁻¹) in pH 7.27 buffer to quantify H₂O₂ .

Interference Mitigation : Avoid thiols or metal ions that degrade H₂O₂; use chelators (e.g., EDTA) in biological samples .

Q. Reaction Conditions :

| Parameter | Optimal Value |

|---|---|

| pH | 7.2–7.5 |

| Temperature | 25°C |

| Detection Limit | ~1 µM H₂O₂ |

How can this boronic ester be incorporated into polymer synthesis?

Advanced Application Question

- RAFT Polymerization : Use 4-pinacolatoborylstyrene derivatives to synthesize boronic acid-containing polymers.

- Deprotection : Post-polymerization treatment with mild acids (e.g., HCl/MeOH) yields water-soluble boronic acid polymers for sensor applications .

- Block Copolymers : Combine with hydrophilic monomers (e.g., N,N-dimethylacrylamide) to form micelles for targeted drug delivery.

Q. Key Data :

- Mn = 17,000–32,000 g/mol with Đ < 1.2 achievable via controlled polymerization .

What strategies resolve contradictions in catalytic efficiency across different cross-coupling studies?

Data Analysis Question

Contradictions often stem from:

Q. Troubleshooting Table :

| Issue | Solution |

|---|---|

| Low Yield | Increase catalyst loading or reaction time |

| Hydrolysis | Use anhydrous solvents (e.g., THF) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.